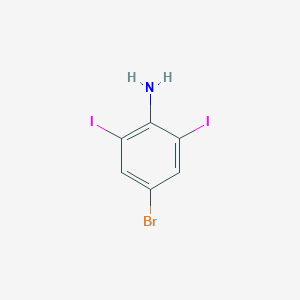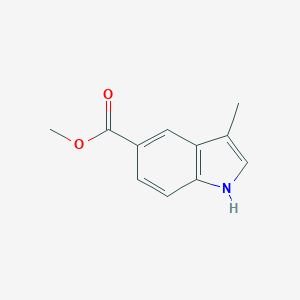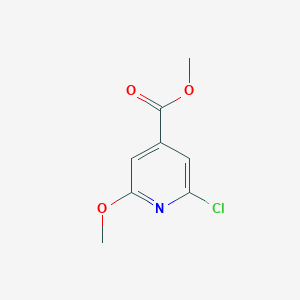![molecular formula C12H14Cl2N2O B079555 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone CAS No. 70395-06-1](/img/structure/B79555.png)
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
Übersicht
Beschreibung
- This compound is a derivative of aryl piperazine and has been investigated for various pharmacological activities. It is particularly notable in the context of medicinal chemistry due to its structural uniqueness and potential biological activities.
Synthesis Analysis
- The synthesis of similar compounds, including those with piperazine moieties, involves several steps like reductive amination and descriptor-based similarity studies. For instance, Bhosale et al. (2014) describe the synthesis of derivatives linked with aryl piperazine, which show considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been extensively characterized using various analytical techniques. For example, Yurttaş et al. (2014) synthesized derivatives and evaluated their anticancer activities, which involved molecular structure analysis (Yurttaş et al., 2014).
Chemical Reactions and Properties
- The chemical properties of such compounds are often explored through their reactions in different pharmacological and biological contexts. Mallikarjuna et al. (2014) synthesized derivatives for anticancer and antituberculosis studies, demonstrating the varied chemical reactions and biological interactions of these compounds (Mallikarjuna et al., 2014).
Physical Properties Analysis
- The physical properties, including crystalline structure and solubility, of similar compounds have been analyzed. For instance, Hartung et al. (2003) discussed the crystal structure of a compound with a piperazin-1-yl ethanone derivative, providing insights into its physical characteristics (Hartung et al., 2003).
Chemical Properties Analysis
- The chemical behavior, reactivity, and stability of such compounds are significant for their potential applications. Verma and Singh (2015) investigated the fluorescence and antimicrobial properties of 2-chloro-1,4-naphthoquinone derivatives, highlighting the chemical properties of these compounds (Verma & Singh, 2015).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Pharmacology
- Application : Piperazine derivatives, such as the one you mentioned, are common structural motifs found in agrochemicals and pharmaceuticals. They are known to positively modulate the pharmacokinetic properties of a drug substance .
- Methods of Application : The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
- Results or Outcomes : Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
-
Scientific Field: Organic Chemistry
- Application : The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which has a similar structure to the compound you mentioned, has been synthesized .
- Methods of Application : This compound is obtained via a four-step protocol, involving the preparation of the 1,2,4-triazole derivative in a simple and efficient procedure .
- Results or Outcomes : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
-
Scientific Field: Pharmacology
- Application : Indole derivatives, which share a similar structure with the compound you mentioned, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : These compounds are synthesized using various chemical techniques and are then tested for their biological effects .
- Results or Outcomes : Various indole derivatives have shown promising results in preclinical and clinical studies, demonstrating their potential for therapeutic applications .
-
Scientific Field: Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives (including indole and quinoline) have been studied for their potential therapeutic applications .
- Methods of Application : These compounds are synthesized using various chemical techniques and are then tested for their biological effects .
- Results or Outcomes : These compounds have shown promising results in preclinical and clinical studies, demonstrating their potential for therapeutic applications .
-
Scientific Field: Organic Chemistry
- Application : Imidazole derivatives, which share a similar structure with the compound you mentioned, have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : These compounds are synthesized using various chemical techniques and are then tested for their biological effects .
- Results or Outcomes : Various imidazole derivatives have shown promising results in preclinical and clinical studies, demonstrating their potential for therapeutic applications .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-6-4-15(5-7-16)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHLFPLCZFMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400146 | |
| Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
CAS RN |
70395-06-1 | |
| Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)









